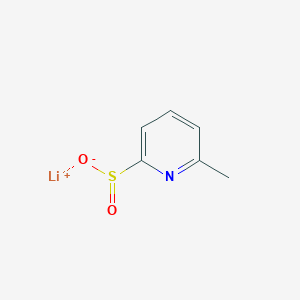

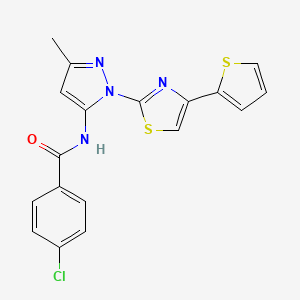

![molecular formula C12H19NO3 B2679965 Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2411276-75-8](/img/structure/B2679965.png)

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic lactam, which means that it has a unique ring structure that gives it interesting properties. In 5]octane-4-carboxylate.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research into tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate and related spirocyclic compounds focuses on their utility in synthesizing biologically active heterocyclic compounds. Moskalenko and Boev (2012) demonstrated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, highlighting a pathway to new potential bioactive molecules (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated by Moriguchi et al. (2014), using 1H NMR spectroscopy and X-ray diffraction analysis. This work provided insights into the crystal structure of cyclic amino acid esters, which are essential for developing pharmaceuticals and materials with specific optical properties (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

The photochemical and thermal rearrangement of oxaziridines derived from this compound analogs has been studied to understand the stereoelectronic effects influencing regioselectivity. Lattes et al. (1982) provided evidence supporting the stereoelectronic theory through the rearrangement of spirooxaziridines, contributing to the understanding of reaction mechanisms in organic synthesis (Lattes et al., 1982).

Drug Discovery and Development

Spirocyclic compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serve as precursors for developing novel compounds. Meyers et al. (2009) described synthetic routes to this compound, emphasizing its role in accessing chemical spaces complementary to traditional piperidine systems, thus aiding in the discovery of new drugs (Meyers et al., 2009).

Supramolecular Chemistry

Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, explored the relationship between molecular and crystal structures. This work highlighted the impact of substituents on supramolecular arrangements, contributing to the design of materials with specific physical properties (Graus et al., 2010).

Mecanismo De Acción

Target of action

The specific targets of “Tert-butyl 8-oxo-4-azaspiro[2Many spirocyclic compounds are known to interact with various enzymes and receptors due to their unique three-dimensional structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 8-oxo-4-azaspiro[2Its tert-butyl group might be cleaved under acidic or basic conditions to reveal a free carboxylic acid group.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate”. For instance, its storage temperature is recommended to be 2-8°C in a sealed and dry environment .

Propiedades

IUPAC Name |

tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVXNPAPYWAJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C12CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

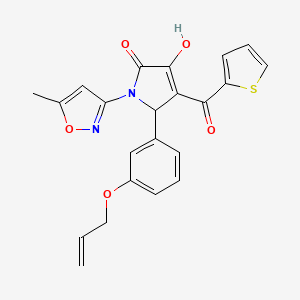

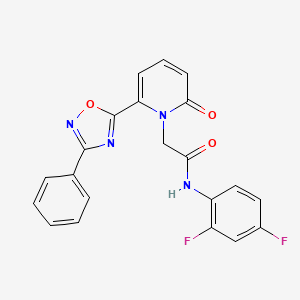

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)

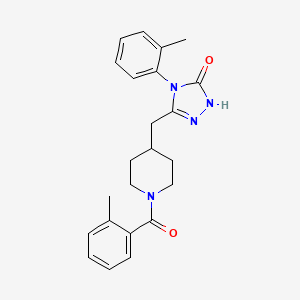

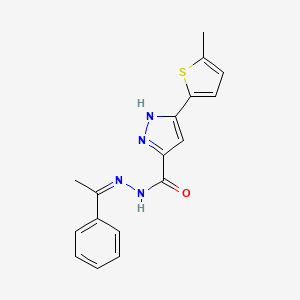

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)

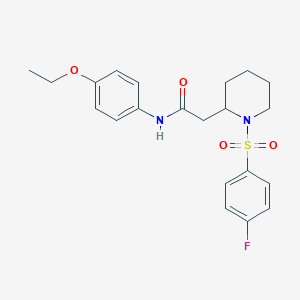

![N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2679899.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2679901.png)

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2679902.png)

![N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide](/img/structure/B2679905.png)